1-Chloro-6-ethoxy-4-methoxyisoquinoline
Description
1-Chloro-6-ethoxy-4-methoxyisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at position 1, an ethoxy group at position 6, and a methoxy group at position 3. The chlorine atom enhances lipophilicity, while the alkoxy substituents modulate electronic and steric properties, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-chloro-6-ethoxy-4-methoxyisoquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-8-4-5-9-10(6-8)11(15-2)7-14-12(9)13/h4-7H,3H2,1-2H3 |
InChI Key |
ZPULWFMWARBLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NC=C2OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in substituent positions, functional groups, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases electron-donating capacity and steric bulk compared to methoxy in analogs like CAS 132997-77-4. This may reduce metabolic degradation in biological systems .
- Chlorine Position : Chlorine at position 1 (common across analogs) stabilizes the aromatic ring via electron-withdrawing effects, enhancing electrophilic substitution resistance .
Physicochemical Properties
- Solubility: The ethoxy group in the target compound likely improves solubility in non-polar solvents (e.g., ethyl acetate) compared to methoxy analogs, which favor polar solvents like ethanol .
- Melting Points: Halogenated isoquinolines generally exhibit higher melting points due to intermolecular halogen bonding. For example, CAS 132997-77-4 is a solid at room temperature, while dihydro derivatives (e.g., compound 6d ) may have lower melting points due to reduced crystallinity.
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